molecular formula C34H38N8O3 B10817691 N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Cat. No.: B10817691
M. Wt: 606.7 g/mol
InChI Key: VBYGXNURPHQSPG-UHFFFAOYSA-N
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Description

YKL-01-116 is a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has gained significant attention in the field of cancer research due to its ability to target and inhibit CDK7, which plays a crucial role in cell cycle regulation and transcription. By inhibiting CDK7, YKL-01-116 can potentially disrupt the proliferation of cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YKL-01-116 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of YKL-01-116 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

YKL-01-116 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving YKL-01-116 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of YKL-01-116 with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

YKL-01-116 has a wide range of scientific research applications, including:

Mechanism of Action

YKL-01-116 exerts its effects by selectively and covalently binding to CDK7. This binding inhibits the kinase activity of CDK7, leading to the disruption of cell cycle progression and transcription. The compound targets the active site of CDK7, forming a covalent bond with a cysteine residue, which results in irreversible inhibition . This inhibition affects the phosphorylation of RNA polymerase II and other substrates, ultimately leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

YKL-01-116 is compared with other CDK7 inhibitors, such as THZ1 and YKL-5-124. While all these compounds target CDK7, YKL-01-116 exhibits higher selectivity and potency towards CDK7 compared to THZ1. YKL-5-124, on the other hand, is another potent CDK7 inhibitor but has a different chemical structure and mechanism of action .

Similar Compounds

Properties

Molecular Formula

C34H38N8O3

Molecular Weight

606.7 g/mol

IUPAC Name

N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

InChI

InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)

InChI Key

VBYGXNURPHQSPG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=C)C

Origin of Product

United States

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